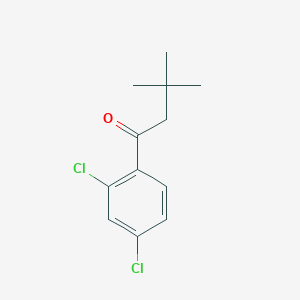

2',4'-Dichloro-3,3-dimethylbutyrophenone

Description

2',4'-Dichloro-3,3-dimethylbutyrophenone is a substituted butyrophenone derivative featuring a phenyl ring with chlorine atoms at the 2' and 4' positions and two methyl groups at the 3,3 positions of the ketone chain. The dichloro substitution likely enhances its electron-withdrawing effects and lipophilicity compared to mono-chloro analogs, making it relevant in pharmaceutical synthesis and material science.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDAAQJJATXHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642408 | |

| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-86-8 | |

| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3,3-dimethylbutyrophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2’,4’-Dichloro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2’,4’-dichloro-3,3-dimethylbutanoic acid.

Reduction: Formation of 2’,4’-dichloro-3,3-dimethylbutanol.

Substitution: Formation of various substituted phenones depending on the nucleophile used.

Scientific Research Applications

2’,4’-Dichloro-3,3-dimethylbutyrophenone is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential as a pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’,4’-Dichloro-3,3-dimethylbutyrophenone exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, binding to active sites and preventing substrate interaction. The pathways involved often include inhibition of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3)

- Structure : Single chlorine at the 4' position on the phenyl ring.

- Molecular Weight : 210.71 .

- Key Differences: The absence of a 2'-chlorine reduces steric hindrance and electron-withdrawing effects compared to the target compound.

- Applications : Used as a laboratory intermediate, but less versatile in reactions requiring strong electron-deficient aromatic systems .

2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS 898764-84-6)

- Structure : Chlorines at the 2' and 3' positions (ortho-substitution).

- Electronic effects differ due to proximity of chlorine atoms, which may alter conjugation and stability compared to the 2',4'-isomer .

- Applications : Less favorable for applications requiring planar aromatic interactions (e.g., drug-receptor binding).

4-Chloro-2',5'-dimethylbutyrophenone (CAS 71526-84-6)

- Structure: Chlorine at the 4 position (non-aryl) and methyl groups at 2' and 5' on the phenyl ring.

- Molecular Weight : 210.70 .

- Key Differences :

- Methyl substituents introduce steric bulk without the electron-withdrawing effects of chlorine.

- The chlorine’s position on the ketone chain (rather than the phenyl ring) reduces aromatic electrophilicity.

- Applications : More suited for reactions involving aliphatic halogen chemistry than aromatic systems .

2',6'-Dichloro-3'-fluoroacetophenone (CAS Unspecified)

Electronic and Steric Effects

- 2',4'-Dichloro-3,3-dimethylbutyrophenone: Meta-chlorine arrangement minimizes steric clash while maintaining strong electron withdrawal, enhancing reactivity in electrophilic substitutions.

- Comparison: Ortho-dichloro analogs (e.g., 2',3'-isomer) exhibit reduced reaction rates in catalysis due to steric blocking . Mono-chloro analogs (e.g., 4'-chloro) lack sufficient electrophilicity for high-yield coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Weight | Substituents (Position) | Key Applications |

|---|---|---|---|---|

| This compound | Not Provided | ~245.65* | 2',4'-Cl; 3,3-(CH₃)₂ | Pharmaceutical intermediates |

| 4'-Chloro-3,3-dimethylbutyrophenone | 60851-32-3 | 210.71 | 4'-Cl; 3,3-(CH₃)₂ | Laboratory synthesis |

| 2',3'-Dichloro-3,3-dimethylbutyrophenone | 898764-84-6 | ~245.65* | 2',3'-Cl; 3,3-(CH₃)₂ | Specialty chemicals |

| 2',6'-Dichloro-3'-fluoroacetophenone | Unspecified | 217.03 | 2',6'-Cl; 3'-F | Crizotinib synthesis |

*Estimated based on analogous structures.

Biological Activity

2',4'-Dichloro-3,3-dimethylbutyrophenone is an organic compound classified as a phenyl ketone. It has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a butyrophenone backbone with two chlorine substituents at the 2' and 4' positions of the phenyl ring and two methyl groups at the 3,3 positions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 257.14 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow solid |

Research indicates that this compound may interact with various biological targets. Its mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of various phenyl ketones found that compounds similar to this compound exhibited significant inhibitory effects against gram-positive and gram-negative bacteria. This suggests potential applications in developing antimicrobial agents.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce cytotoxic effects in cancer cell lines. The compound was shown to disrupt cellular processes leading to apoptosis in treated cells.

- Pharmacological Potential : Research has explored the compound's potential as a therapeutic agent for conditions such as anxiety and depression. Animal studies indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting a role in central nervous system modulation.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | CNS Effects |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 2',4'-Difluoro-3,3-dimethylbutyrophenone | Low | Moderate | No |

| 2',6'-Dichloro-4-methylphenyl ketone | High | Low | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.